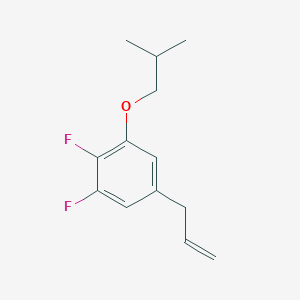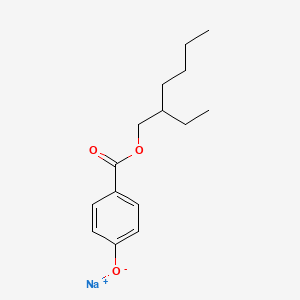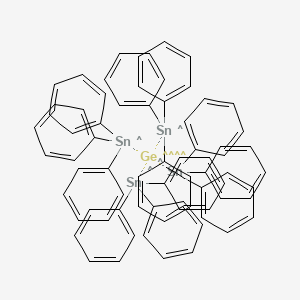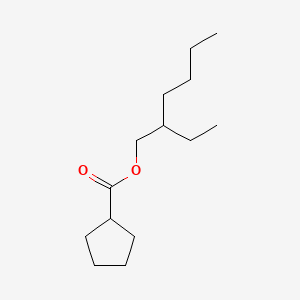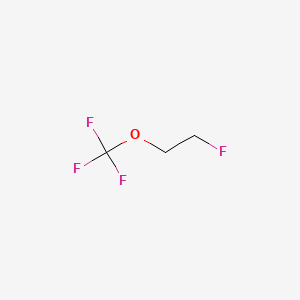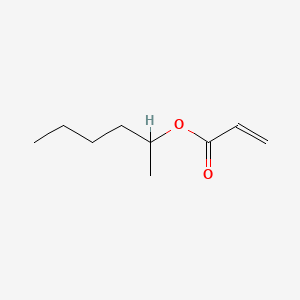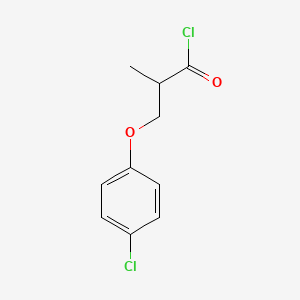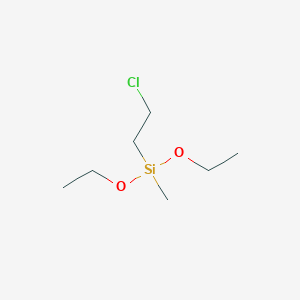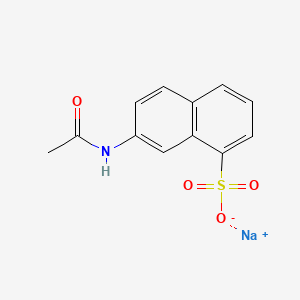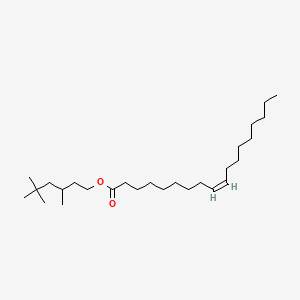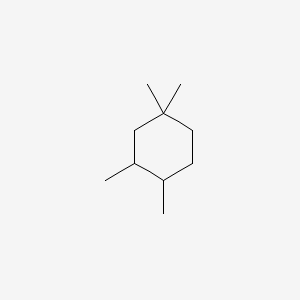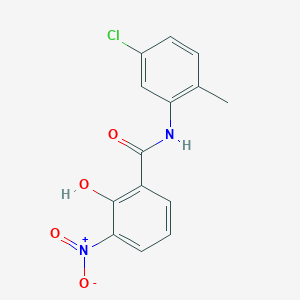
5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzanilide, characterized by the presence of chloro, hydroxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of 2-hydroxy-2’-methylbenzanilide followed by chlorination. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5’-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of 5’-chloro-2-oxo-2’-methyl-3-nitrobenzanilide.
Reduction: Formation of 5’-chloro-2-hydroxy-2’-methyl-3-aminobenzanilide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide: Similar structure but with a naphthalene ring instead of a benzene ring.
2-Hydroxy-5-methyl-3-nitropyridine: Similar functional groups but with a pyridine ring instead of a benzene ring.
Uniqueness
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
213460-62-9 |
|---|---|
Molecular Formula |
C14H11ClN2O4 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-5-6-9(15)7-11(8)16-14(19)10-3-2-4-12(13(10)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
InChI Key |
NAYLDZAXJANMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


